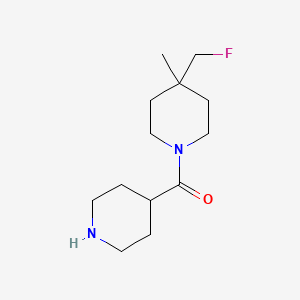

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

[4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23FN2O/c1-13(10-14)4-8-16(9-5-13)12(17)11-2-6-15-7-3-11/h11,15H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHDAPCNWXDGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)C2CCNCC2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Substituted Piperidine Intermediates

Mannich Condensation for Piperidin-4-one Derivatives

The Mannich reaction is a classical method to synthesize piperidin-4-one derivatives by condensation of ketones, aldehydes, and ammonia or amines. This method allows for the introduction of substituents at the 2, 4, and 6 positions of the piperidine ring and is widely used as a starting point for further functionalization.Boc Protection and Activation of Hydroxymethylpiperidine

Hydroxymethylpiperidine is often Boc-protected under basic conditions to stabilize the amine functionality. The hydroxymethyl group is then converted into a good leaving group such as tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce aromatic or other substituents.

Introduction of Fluoromethyl Group

Nucleophilic Substitution Using Activated Fluoromethyl Precursors

Fluoromethyl groups can be introduced via nucleophilic substitution reactions where a suitable leaving group (e.g., tosylate or mesylate) on the piperidine ring is displaced by a fluoride source or fluoromethyl-containing nucleophile.Use of Fluorinated Reagents and Controlled Conditions

Fluorination reactions require careful control to avoid over-fluorination or side reactions. Selective fluorination at the methyl position on the piperidine ring is achieved using mild fluorinating agents or via fluoromethylation reagents under inert atmosphere and controlled temperature.

Formation of the Methanone Linkage

Amide Bond Formation via Coupling Reactions

The methanone linkage between the two piperidinyl moieties is typically formed by coupling an amine-functionalized piperidine with an activated carboxylic acid derivative (e.g., acid chloride, anhydride, or activated ester). This step can be catalyzed by coupling agents such as carbodiimides or via direct acylation.Weinreb Amide Strategy for Ketone Formation

The Weinreb amide approach is employed to synthesize ketones cleanly by reacting organometallic reagents with N-methoxy-N-methylamides. This method allows precise control over ketone formation on the piperidine ring system.

Representative Synthetic Route (Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Boc Protection | Boc2O, base (e.g., NaHCO3), solvent (e.g., THF) | Boc-protected 4-hydroxymethylpiperidine |

| 2 | Activation of Hydroxyl Group | Tosyl chloride or mesyl chloride, base (e.g., pyridine) | Tosylate or mesylate intermediate |

| 3 | Nucleophilic Substitution | Fluoride source or fluoromethyl nucleophile, Cs2CO3 | Introduction of fluoromethyl substituent |

| 4 | Deprotection | Acidic conditions (e.g., TFA) | Free amine with fluoromethyl and methyl substituents |

| 5 | Amide Coupling (Methanone Link) | Acid chloride or activated ester, base, coupling agent | Final compound this compound |

Detailed Research Findings

Mannich Condensation and Piperidin-4-one Synthesis

Various piperidin-4-one derivatives have been synthesized using Mannich condensation with substituted aromatic aldehydes and ketones in ethanol, yielding piperidine rings with diverse substitutions, which can be further elaborated to introduce fluoromethyl groups.Diversity-Oriented Synthesis for Piperidine Derivatives

A five-step procedure involving Boc protection, activation (tosylation/mesylation), nucleophilic substitution, deprotection, and reductive amination has been successfully applied to synthesize a series of piperidine-based compounds with fluoromethyl and other substituents.Fluoromethylation Techniques

Fluoromethyl groups are introduced via nucleophilic substitution of activated intermediates or through selective fluorination reactions, often under mild conditions to preserve the integrity of the piperidine ring.Amide Bond Formation in Piperidine Systems

The methanone linkage is formed by coupling amine-containing piperidines with acylating agents, sometimes employing Weinreb amide intermediates to ensure selective ketone formation.

Data Table: Summary of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Piperidine ring synthesis | Mannich condensation | Aromatic aldehydes, ketones, ammonium acetate, ethanol | Efficient for 4-piperidone derivatives |

| Amine protection | Boc protection | Boc2O, base, THF | Stabilizes amine for further reactions |

| Hydroxyl activation | Tosylation/Mesylation | Tosyl chloride or mesyl chloride, pyridine | Converts OH to good leaving group |

| Fluoromethyl introduction | Nucleophilic substitution | Fluoride source, Cs2CO3, acetonitrile | Selective fluorination at methyl position |

| Deprotection | Acidic deprotection | TFA or HCl | Removes Boc group to free amine |

| Methanone linkage formation | Amide coupling | Acid chloride, coupling agents | Forms ketone linkage between piperidines |

Chemical Reactions Analysis

Types of Reactions

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlH4, NaBH4

Nucleophiles: NaH, KOtBu

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Key Comparative Insights

Fluorination Effects: The target compound’s 4-fluoromethyl group distinguishes it from the methyl-substituted analog (Compound 6). Fluorination typically increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility. The C-F bond’s electronegativity could also improve target binding via dipole interactions or metabolic stability by resisting oxidative degradation .

Biological Activity: Compounds with pyrimidine or morpholine appendages (e.g., Compounds 4, 10) exhibit potent anti-tubercular activity (DprE1 inhibition), with LCMS-confirmed purity ≥95% . The target compound’s fluoromethyl group could modulate similar enzymatic interactions, though empirical testing is required. Antimalarial piperidinyl methanones (e.g., Compound 1 ) demonstrate that aryl/benzyl substitutions at the 4-position correlate with efficacy against P. falciparum. The fluoromethyl group may offer analogous benefits in parasitic targets.

Synthetic Accessibility: The synthesis of Compound 6 involves nucleophilic substitution or coupling reactions (e.g., with acetic anhydride or amines) .

Physicochemical Properties :

- Molecular weight and logP for the target compound are estimated to be higher than Compound 6 (~265 g/mol vs. ~220 g/mol), which may influence bioavailability. Fluorine’s polarity could partially offset lipophilicity increases, as seen in fluorinated antimalarials .

Biological Activity

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone, a synthetic compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2097999-42-1 |

| Molecular Formula | C13H23FN2O |

| Molecular Weight | 241.33 g/mol |

Structural Characteristics

The compound features a fluoromethyl group and a methyl group on the piperidine ring, which significantly influence its reactivity and biological activity. The presence of these groups allows for unique interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study screening a library of compounds against Mycobacterium tuberculosis identified several piperidine derivatives with promising Minimum Inhibitory Concentrations (MICs). For instance, derivatives with structural similarities showed MICs ranging from 6.3 to 23 µM against M. tuberculosis .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that certain analogs of piperidine derivatives can induce apoptosis in cancer cell lines. For example, one study reported that a related compound accelerated apoptosis in MCF cell lines, with an IC50 value indicating effective cytotoxicity .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially modulating their activity and influencing cellular metabolism .

Study on Antimicrobial Activity

A high-throughput screening study evaluated various piperidine derivatives against M. tuberculosis. The results highlighted several compounds with significant antimicrobial activity, suggesting a structure-activity relationship that could guide further development .

Anti-Cancer Research

In a comparative study on the anticancer effects of piperidine derivatives, it was found that modifications to the piperidine structure could enhance cytotoxicity against various cancer cell lines. The study reported IC50 values for several derivatives, demonstrating the potential of such compounds in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| (4-Fluorophenyl)(piperidin-4-yl)methanone | 6.3 µM | 25.72 ± 3.95 µM |

| (4-Aminophenyl)(piperidin-1-yl)methanone | 23 µM | 45.2 ± 13.0 µM |

| (4-(Chloromethyl)-4-methylpiperidin-1-yl)(piperidin) | Not specified | Not specified |

This table illustrates the varying degrees of biological activity among related compounds, emphasizing the potential of this compound as a candidate for further research.

Q & A

Q. What are the optimal synthetic routes for (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-4-yl)methanone, and what reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions and amide bond formations. For example, analogous piperidine derivatives are synthesized using coupling reagents like EDC with DMAP and bases such as DIPEA in dichloromethane at room temperature, achieving yields of 70–95% . Key factors affecting yield include solvent polarity (e.g., CH₂Cl₂), temperature control, and purification via column chromatography (e.g., n-hexane/EtOAc elution) . Purity (≥95%) is validated using HPLC with retention time analysis .

Q. How can NMR and HPLC be utilized to confirm the structural integrity of this compound?

- 1H-NMR and 13C-NMR : These techniques identify proton and carbon environments, such as fluoromethyl (-CH₂F) and piperidinyl groups. For example, in related compounds, aromatic protons appear at δ 6.8–7.5 ppm, while piperidine protons resonate at δ 1.5–3.5 ppm .

- HPLC : Retention times (e.g., 13.036 minutes for a related compound) and peak area percentages (≥95% at 254 nm) confirm purity and absence of byproducts .

Advanced Research Questions

Q. How do variations in reaction conditions (e.g., solvent polarity, temperature) lead to contradictory data in the synthesis of related piperidine derivatives?

Discrepancies arise from:

- Reduction pathways : Sodium borohydride vs. hydrogen gas may yield different intermediates (e.g., nitro to amino groups) .

- pH sensitivity : Alkaline conditions favor nucleophilic substitutions, while acidic conditions may protonate amines, altering reactivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance SN2 reactions, while non-polar solvents favor elimination .

Q. What strategies resolve discrepancies in biological activity data when testing against different enzyme targets?

- Dose-response profiling : Compare IC₅₀ values across targets to identify selectivity (e.g., kinase vs. phosphatase inhibition) .

- Structural analogs : Modify substituents (e.g., fluoromethyl vs. trifluoromethyl) to assess steric/electronic effects on binding .

- Molecular docking : Validate empirical data by simulating interactions with receptor active sites (e.g., piperidine ring positioning in hydrophobic pockets) .

Q. How does the compound's stability under varying pH and temperature conditions impact experimental reproducibility?

- pH-dependent degradation : At pH < 4, protonation of the piperidine nitrogen may lead to hydrolysis, while pH > 9 accelerates oxidation of fluoromethyl groups .

- Thermal stability : Storage at 4°C in inert atmospheres (e.g., argon) prevents decomposition, whereas elevated temperatures (>40°C) induce racemization or dimerization .

- Light sensitivity : UV exposure degrades aromatic moieties, necessitating amber glassware for storage .

Q. What in silico approaches predict the compound's interactions with biological targets, and how do they compare with empirical data?

- Molecular dynamics (MD) simulations : Model ligand-receptor binding kinetics (e.g., RMSD < 2 Å indicates stable complexes) .

- Quantum mechanical (QM) calculations : Predict electron density maps to optimize substituent placement for hydrogen bonding .

- Validation : Compare computed binding affinities (ΔG values) with experimental SPR or ITC data to refine force field parameters .

Methodological Considerations

Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound?

- Standardized protocols : Use automated reactors for precise temperature and stirring control .

- Quality control : Implement LC-MS for real-time monitoring of intermediates .

- Purification : Optimize gradient elution in preparative HPLC to isolate isomers (e.g., cis vs. trans amides) .

Q. What analytical techniques are critical for assessing the compound's environmental impact in ecotoxicology studies?

- Biodegradation assays : Measure half-life (t₁/₂) in soil/water matrices under OECD 301 guidelines .

- Bioaccumulation potential : Calculate log Kow values (e.g., <3 indicates low biomagnification risk) .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (EC₅₀) to evaluate acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.